molecular formula C15H12N4O6S2 B2607045 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 887200-09-1

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

Cat. No.: B2607045
CAS No.: 887200-09-1
M. Wt: 408.4
InChI Key: HIVXBLUVKPNYEX-ICFOKQHNSA-N
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Description

This compound is a structurally complex molecule featuring a benzothiazole core fused with a benzo[d]thiazol-2(3H)-ylidene moiety. Key structural elements include:

  • 6-Sulfamoyl group: A polar sulfonamide substituent that improves aqueous solubility and may facilitate hydrogen bonding with biological targets .
  • 5-Nitrofuran-2-carboxamide: The nitro group confers electron-withdrawing properties, likely contributing to redox-mediated antimicrobial or antiparasitic activity, while the carboxamide linker enhances structural rigidity.

The Z-configuration of the imine bond (N-ylidene) is critical for stereoelectronic interactions, influencing binding affinity and selectivity.

Properties

IUPAC Name

5-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6S2/c1-2-7-18-10-4-3-9(27(16,23)24)8-12(10)26-15(18)17-14(20)11-5-6-13(25-11)19(21)22/h2-6,8H,1,7H2,(H2,16,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVXBLUVKPNYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing available research findings and case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Thiazole Ring : Provides stability and contributes to biological activity.
  • Allyl Group : Enhances reactivity and potential interactions with biological targets.
  • Nitrofuran Moiety : Known for its antibacterial properties.
PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₃S₃
Molecular Weight419.5 g/mol
CAS Number887202-55-3

Antibacterial Activity

Research indicates that nitrofuran derivatives exhibit significant antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. The mechanism often involves the reduction of nitro groups to generate reactive intermediates that damage bacterial DNA. Studies have shown that compounds similar to this compound can effectively target both aerobic and anaerobic bacteria, making them valuable in treating infections caused by resistant strains .

Antitumor Activity

The thiazole derivatives are also being explored for their antitumor properties. Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. This is often attributed to their ability to induce apoptosis and disrupt cell cycle progression. For instance, studies on related benzothiazole derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo .

Antioxidant Properties

Antioxidant activity is another area where these compounds show potential. The ability to scavenge free radicals can contribute to reducing oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders. Research has highlighted that certain benzothiazole derivatives possess strong antioxidant capabilities, which may enhance their therapeutic profiles .

Case Studies

  • Study on Antibacterial Efficacy
    A recent study evaluated the antibacterial activity of various nitrofuran compounds against a panel of bacterial strains. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
  • Antitumor Screening
    In a screening of thiazole derivatives for anticancer activity, one compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity. This suggests that this compound may similarly affect tumor cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazole/benzothiazole derivatives. Below is a comparative analysis with structurally related molecules:

Compound Key Substituents Biological Activity Solubility/Pharmacokinetics Synthesis Method
(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide (Target) 3-Allyl, 6-sulfamoyl, 5-nitrofuran Hypothesized antimicrobial/antiparasitic activity (nitrofuran redox activation) High solubility (sulfamoyl), moderate lipophilicity (allyl) C-H activation, direct arylation
(Z)-N-(3-Allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide () 6-Methoxy instead of sulfamoyl Likely reduced target binding (methoxy lacks H-bond donors) Lower solubility (methoxy is less polar than sulfamoyl) Similar to target compound
Dasatinib (C22H26ClN7O2S•H2O) () 2-Chloro-6-methylphenyl, hydroxyethyl-piperazinyl BCR-ABL tyrosine kinase inhibitor (anti-cancer) Moderate solubility (piperazinyl enhances), high bioavailability Multi-step nucleophilic substitution
Thiazol-5-ylmethyl carbamates () Thiazolylmethyl, hydroperoxypropan-2-yl, methylureido Anti-inflammatory or enzyme inhibition (ureido groups) Variable (hydroperoxy groups may reduce stability) Ureido coupling, carbamate formation
N-(3-Benzyl-5-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline () 3-Benzyl, 4-nitrophenyl Antimicrobial (nitroaromatic redox cycling) Low solubility (nonpolar benzyl and nitrophenyl) Direct arylation, deprotection

Key Findings from Comparative Analysis

Sulfamoyl vs. Methoxy Substitution :

  • The target compound’s 6-sulfamoyl group provides superior solubility (logP ~1.2) compared to the methoxy analog (logP ~2.5) . Sulfamoyl’s H-bonding capacity may enhance target engagement in hydrophilic environments (e.g., bacterial periplasm).
  • Methoxy derivatives, while synthetically simpler, exhibit reduced bioavailability in aqueous systems .

Nitrofuran Role: Both the target compound and N-(3-benzyl-5-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline () utilize nitro groups for redox-mediated activity.

Allyl vs. Benzyl Substitution :

  • The 3-allyl group in the target compound offers metabolic stability over benzyl groups (e.g., ), as allyl is less prone to oxidative degradation .

Therapeutic Potential: Unlike Dasatinib (), which targets tyrosine kinases, the nitrofuran-thiazole hybrids likely act via reactive oxygen species (ROS) generation, aligning with nitrofurantoin’s mechanism .

Research Implications and Limitations

  • Advantages : The target compound’s sulfamoyl and nitrofuran groups synergize for potent, solubility-enhanced antimicrobial agents.
  • Challenges : Nitrofurans are associated with mutagenicity risks; further toxicity profiling is required.
  • Synthesis : The use of C-H activation () streamlines production but requires optimization for scalability.

This analysis underscores the compound’s unique pharmacophoric features while highlighting avenues for structural refinement to balance efficacy and safety.

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